molecular formula C12H16O5S B14315147 Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol CAS No. 110362-32-8

Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol

Cat. No.: B14315147
CAS No.: 110362-32-8
M. Wt: 272.32 g/mol
InChI Key: AZQTXVWNSWAEEK-UHFFFAOYSA-N
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Description

Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol is a chemical compound that features both an acetic acid moiety and a benzenesulfonyl group attached to a butenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-(benzenesulfonyl)but-3-en-2-ol typically involves the reaction of benzenesulfonyl chloride with a suitable butenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl or benzenesulfenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfinyl or sulfenyl derivatives.

Scientific Research Applications

Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for sulfonyl group interactions.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of acetic acid;3-(benzenesulfonyl)but-3-en-2-ol involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A related compound used in the synthesis of sulfonyl derivatives.

    Butenol derivatives: Compounds with similar butenol structures but different functional groups.

    Sulfonyl-containing compounds: Other compounds containing sulfonyl groups, such as sulfonamides or sulfonic acids.

Uniqueness

Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol is unique due to its combination of an acetic acid moiety with a benzenesulfonyl group attached to a butenol structure

Properties

CAS No.

110362-32-8

Molecular Formula

C12H16O5S

Molecular Weight

272.32 g/mol

IUPAC Name

acetic acid;3-(benzenesulfonyl)but-3-en-2-ol

InChI

InChI=1S/C10H12O3S.C2H4O2/c1-8(11)9(2)14(12,13)10-6-4-3-5-7-10;1-2(3)4/h3-8,11H,2H2,1H3;1H3,(H,3,4)

InChI Key

AZQTXVWNSWAEEK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)S(=O)(=O)C1=CC=CC=C1)O.CC(=O)O

Origin of Product

United States

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